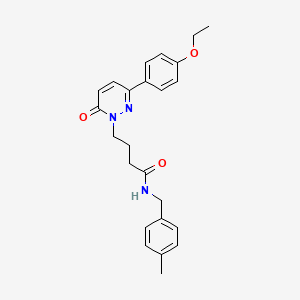

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-3-30-21-12-10-20(11-13-21)22-14-15-24(29)27(26-22)16-4-5-23(28)25-17-19-8-6-18(2)7-9-19/h6-15H,3-5,16-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEJIYHJPDYCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with the pyridazinone intermediate.

Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitutions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions for substitution reactions vary, but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s pyridazinone core is of interest due to its potential biological activity. It can be studied for its interactions with various enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The pyridazinone core is known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability, which are important for pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

- 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

Uniqueness

The uniqueness of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide lies in its ethoxyphenyl group, which can influence its solubility and interaction with biological targets. Compared to similar compounds with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance its pharmacokinetic properties, such as absorption and distribution in the body.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 406.45 g/mol. The structure features a pyridazinone core, an ethoxyphenyl group, and a butanamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other pyridazinone derivatives that target phosphodiesterase (PDE) enzymes, particularly PDE4, which is associated with anti-inflammatory effects.

- Receptor Modulation : It may influence the activity of cellular receptors, altering signaling pathways related to inflammation and immune responses.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological properties:

- Anti-inflammatory Activity : In vitro studies have shown that related pyridazinone derivatives can reduce inflammatory markers, suggesting that this compound may possess similar anti-inflammatory properties.

- Potential Use in Respiratory Diseases : Given its PDE4 inhibitory activity, the compound could be explored for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds within the pyridazinone class. Notable findings include:

- In Vitro Assays : A study demonstrated that pyridazinone derivatives significantly inhibited PDE4 activity in cell cultures, leading to increased levels of cyclic AMP (cAMP), which is crucial for anti-inflammatory responses.

- Animal Models : Preclinical trials using animal models have shown that similar compounds reduced symptoms of asthma and other inflammatory conditions by modulating immune responses and decreasing cytokine production.

- Comparative Analysis : A comparative analysis of various pyridazinone derivatives highlighted that structural modifications can enhance or diminish biological activity, emphasizing the importance of the ethoxyphenyl group in this specific compound for optimal efficacy .

Data Table: Comparative Biological Activity

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Ethoxyphenyl group; Butanamide moiety | Potential PDE4 inhibitor; Anti-inflammatory |

| 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazine) | Structure | Dimethoxy substituents | Proven PDE4 inhibition; Anti-inflammatory effects |

| N-(4-Trifluoromethylphenyl)acetamide | Structure | Lacks pyridazine core | Variable activity; Less potent than pyridazinones |

Q & A

Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?

Methodological Answer:

The synthesis of pyridazinone derivatives typically involves multi-step reactions. Key steps include:

- Cyclization : Formation of the pyridazinone core via condensation reactions, often using precursors like hydrazines and diketones under reflux conditions (e.g., ethanol or toluene at 80–100°C) .

- Amide Coupling : Introducing the butanamide side chain via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Purification : Column chromatography (silica gel, gradient elution with DCM/MeOH) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .

Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC).

- Adjust solvent polarity (e.g., DMF for solubility issues) and catalyst loading (e.g., palladium for cross-coupling steps) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of techniques is essential:

- 1H/13C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1640–1680 cm⁻¹ for pyridazinone and amide groups) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of pyridazinone derivatives like this compound?

Methodological Answer:

SAR studies require systematic structural modifications and biological testing:

- Substituent Variation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or methoxy analogs to assess electronic effects on bioactivity .

- Side Chain Optimization : Modify the butanamide linker length or substitute the 4-methylbenzyl group with bulkier aromatic rings (e.g., naphthyl) to study steric influences .

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like HDACs or CXCR3 receptors .

- Data Correlation : Compare IC50 values (e.g., anticancer assays) with computed logP and polar surface area to identify bioavailability trends .

Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activities of structurally similar pyridazinone-based compounds?

Methodological Answer:

Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., MTT assays for cytotoxicity at 48 hr vs. 72 hr) .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .

- Metabolic Stability Tests : Assess liver microsome degradation to rule out pharmacokinetic confounders .

- Structural Reanalysis : Re-examine crystallographic data to confirm binding poses versus analogs with divergent activities .

Basic: What in vitro assays are suitable for initial biological screening of this compound’s potential therapeutic effects?

Methodological Answer:

Prioritize assays based on structural motifs:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin) .

- Anti-Inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages using ELISA .

- Neurological : Electrophysiological assays (e.g., patch-clamp) to assess GABA receptor modulation for anticonvulsant potential .

- Enzyme Inhibition : Fluorometric assays for HDAC or COX-2 activity .

Advanced: How can molecular docking studies be utilized to predict the interaction of this compound with potential enzyme targets?

Methodological Answer:

Workflow :

Target Selection : Prioritize enzymes (e.g., HDAC6, CXCR3) based on structural analogs’ known activities .

Ligand Preparation : Optimize the compound’s 3D structure (Avogadro) and assign charges (AMBER force field).

Docking Simulation : Use AutoDock Vina to generate binding poses, focusing on key residues (e.g., Zn²+ coordination in HDACs) .

Validation : Compare docking scores (ΔG) with experimental IC50 values from literature .

Dynamic Analysis : Run short MD simulations (GROMACS) to assess binding stability over 50 ns .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the pyridazinone ring .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .

- Purity Checks : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced: How can researchers address solubility challenges during in vitro testing of this compound?

Methodological Answer:

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or ester groups to the butanamide chain for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.